2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile
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Overview
Description
2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile is a synthetic organic compound characterized by its unique thiophene ring structure substituted with amino, cyanosulfanyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the cyanosulfanyl group can be added through thiolation reactions using appropriate thiolating agents.
Final Modifications: The 2-methylpropyl group can be introduced through alkylation reactions, and the carbonitrile group can be added via cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the cyano groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules, which could lead to new insights in biochemistry and molecular biology.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanosulfanyl and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2-methylpropyl)thiophene-3-carbonitrile: Lacks the cyanosulfanyl group, which may affect its reactivity and applications.
2-amino-5-(methylsulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile: Contains a methylsulfanyl group instead of a cyanosulfanyl group, potentially altering its chemical properties and biological activity.
2-amino-5-(cyanosulfanyl)thiophene-3-carbonitrile: Does not have the 2-methylpropyl group, which may influence its solubility and interaction with other molecules.
Uniqueness
2-amino-5-(cyanosulfanyl)-4-(2-methylpropyl)thiophene-3-carbonitrile is unique due to the presence of both cyanosulfanyl and 2-methylpropyl groups on the thiophene ring. This combination of substituents provides distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2639413-26-4 |
---|---|
Molecular Formula |
C10H11N3S2 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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